molecular formula C7H12N2O3 B14323256 4-(2-Nitroprop-1-en-1-yl)morpholine CAS No. 102631-85-6

4-(2-Nitroprop-1-en-1-yl)morpholine

Cat. No.: B14323256
CAS No.: 102631-85-6
M. Wt: 172.18 g/mol
InChI Key: QDFFEVUNLGYYDG-UHFFFAOYSA-N
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Description

4-(2-Nitroprop-1-en-1-yl)morpholine is a chemical compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a propene chain, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroprop-1-en-1-yl)morpholine typically involves the condensation of morpholine with a nitroalkene precursor. One common method is the Henry reaction, where nitroethane reacts with an aldehyde in the presence of a base to form the nitroalkene intermediate. This intermediate can then be reacted with morpholine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or distillation may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroprop-1-en-1-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Nitroprop-1-en-1-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in studies investigating the biological activity of nitroalkenes and their derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)morpholine involves its interaction with biological targets through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. These effects may include inhibition of enzymes, modulation of receptor activity, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitroprop-1-en-1-yl)morpholine is unique due to the presence of both a nitro group and a morpholine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

102631-85-6

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

4-(2-nitroprop-1-enyl)morpholine

InChI

InChI=1S/C7H12N2O3/c1-7(9(10)11)6-8-2-4-12-5-3-8/h6H,2-5H2,1H3

InChI Key

QDFFEVUNLGYYDG-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCOCC1)[N+](=O)[O-]

Origin of Product

United States

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